molecular formula C14H14BrNO2S B5702778 [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid

Numéro de catalogue B5702778
Poids moléculaire: 340.24 g/mol
Clé InChI: JKQXVWLOZXGEDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, also known as BQ-123, is a peptide that belongs to the endothelin family. It is a potent and selective antagonist of endothelin-1 (ET-1) receptors, which are involved in the regulation of blood pressure, vascular tone, and cell growth. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal disorders.

Mécanisme D'action

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is a selective antagonist of ET-1 receptors, which are expressed on various cell types, including vascular smooth muscle cells, endothelial cells, and renal tubular cells. ET-1 is a potent vasoconstrictor and mitogen that is produced by endothelial cells and other cell types. It binds to ET-1 receptors and activates various signaling pathways that regulate vascular tone, cell growth, and inflammation. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid blocks the binding of ET-1 to its receptors and inhibits the downstream signaling pathways, leading to vasodilation, reduced cell growth, and anti-inflammatory effects.
Biochemical and Physiological Effects
[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to reduce blood pressure, improve vascular function, and increase renal blood flow in animal models of hypertension and renal failure. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has also been shown to reduce pulmonary artery pressure and improve exercise capacity in patients with pulmonary hypertension. Additionally, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have anti-inflammatory effects and reduce oxidative stress in animal models of cardiovascular and renal diseases.

Avantages Et Limitations Des Expériences En Laboratoire

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a well-characterized and selective antagonist of ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological and pathological processes. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is also available in pure and homogeneous form, which allows for accurate dosing and reproducible results. However, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has some limitations for lab experiments. It is a peptide that is susceptible to degradation by proteases and may require special handling and storage conditions. Additionally, [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid. One area of research is the development of more potent and selective ET-1 receptor antagonists that may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of ET-1 in various diseases, such as atherosclerosis, diabetes, and cancer. Additionally, the use of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid in combination with other drugs or therapies may have synergistic effects and improve outcomes in patients with cardiovascular and renal diseases. Finally, the development of new methods for the delivery of [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, such as nanoparticles or gene therapy, may improve its pharmacokinetics and increase its therapeutic potential.

Méthodes De Synthèse

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a resin support, and the amino acids are added one by one in a stepwise manner. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed by coupling the amino acids using a coupling reagent. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is typically synthesized using SPPS, which yields a pure and homogeneous product.

Applications De Recherche Scientifique

[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various cardiovascular and renal disorders. It has been shown to have a beneficial effect on blood pressure, vascular tone, and renal function in animal models of hypertension, heart failure, and renal failure. [(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has also been investigated for its potential use in the treatment of pulmonary hypertension, a rare and life-threatening disease characterized by high blood pressure in the lungs.

Propriétés

IUPAC Name

2-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-3-10-8(2)16-12-5-4-9(15)6-11(12)14(10)19-7-13(17)18/h4-6H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXVWLOZXGEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.